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Neohydroxyaspergillic Acid - 72598-34-6

Neohydroxyaspergillic Acid

Catalog Number: EVT-3163398
CAS Number: 72598-34-6
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neohydroxyaspergillic acid is a fungal metabolite produced by A. sclerotiorum that has antibiotic and antifungal activities. It inhibits the growth of P. aeruginosa, M. smegmatis, S. aureus, E. coli, K. pneumoniae, B. mycoides, and B. subtilis bacteria (MICs = 125-500 μg/ml). Neohydroxyaspergillic acid also inhibits the growth of G. convolute, S. consortiale, P. blakesleeanus, C. globosum, and T. mentagrophytes (MICs = 175-700 μg/ml) but not A. niger, P. notatum, M. verrucaria, or S. cerevisiae fungi.

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Research highlights the importance of its specific stereochemistry for optimal activity and selectivity at the kappa receptor. Key structural features include the (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group (message) and the basic amino and phenol group within the N-substituent (address). []

N-Hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide

Compound Description: This compound was identified as a potential hantavirus inhibitor through a study using favipiravir as a scaffold. [] It displayed a strong binding affinity to the hantavirus envelope glycoprotein Gn in molecular docking studies.

N,5,6-Trimethyl-2-oxo-1H-pyrazine-3-carboxamide

Compound Description: Similar to the previous compound, N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide was also identified as a potential hantavirus inhibitor. [] Molecular docking studies demonstrated its interaction with the hantavirus envelope glycoprotein Gn.

3-Propyl-1H-pyrazin-2-one

Compound Description: Identified as a potential hantavirus inhibitor, 3-propyl-1H-pyrazin-2-one exhibited binding to the hantavirus envelope glycoprotein Gn in molecular docking analyses. []

(4S,6S)-6-[(1S,2R)-1,2-Dihydroxybutyl]-4-hydroxy-4-methoxytetrahydro-2H-pyran-2-one

Compound Description: This compound, isolated from the metabolites of endophytic fungi from Dendrobium officinale, exhibited both cytotoxic and antifungal activities. [] It showed notable antifungal activity against Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, and Aspergillus fumigatus, as well as cytotoxicity against HL-60 and LOVO cancer cell lines.

Source and Classification

Neohydroxyaspergillic acid is produced by specific strains of Aspergillus, particularly Aspergillus flavus and Aspergillus melleus. These fungi are known for their ability to produce a variety of secondary metabolites, including antibiotics and other bioactive compounds. The classification of neohydroxyaspergillic acid falls under the category of hydroxamic acids, which are known for their antimicrobial properties and potential applications in medicine.

Synthesis Analysis

The synthesis of neohydroxyaspergillic acid can be achieved through various methods. One notable approach involves the use of DL-leucine anhydride as a starting material. The synthesis process typically includes the following steps:

  1. Starting Material: DL-leucine anhydride is utilized as the precursor.
  2. Reaction Conditions: The reaction requires specific conditions, such as controlled temperature and pH levels, to facilitate the conversion into neohydroxyaspergillic acid.
  3. Purification: Following synthesis, the product can be purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate neohydroxyaspergillic acid from other by-products .

This synthetic pathway highlights the importance of optimizing reaction conditions to yield high purity levels of neohydroxyaspergillic acid.

Molecular Structure Analysis

The molecular structure of neohydroxyaspergillic acid can be described as follows:

  • Molecular Formula: C₁₃H₁₇N₃O₄
  • Molecular Weight: Approximately 273.29 g/mol
  • Structural Features: The compound contains a hydroxamic acid functional group (-C(=O)NHOH), which is responsible for its biological activity. The presence of multiple hydroxyl groups contributes to its solubility and reactivity.

Nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the structure of neohydroxyaspergillic acid, providing insights into its spatial configuration and confirming its identity compared to related compounds like neoaspergillic acid .

Chemical Reactions Analysis

Neohydroxyaspergillic acid participates in several chemical reactions that are significant for its biological activity:

  1. Hydrolysis Reactions: It can undergo hydrolysis to yield various derivatives, which may exhibit different biological properties.
  2. Complexation with Metal Ions: The hydroxamic group allows for chelation with metal ions, potentially enhancing its antimicrobial efficacy against bacterial pathogens .
  3. Reactivity with Biological Targets: Neohydroxyaspergillic acid has shown interactions with specific enzymes and proteins within microbial systems, influencing their metabolic pathways.

These reactions underline the compound's potential utility in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of neohydroxyaspergillic acid primarily involves its interaction with microbial cells:

  • Inhibition of Enzyme Activity: Neohydroxyaspergillic acid can inhibit certain enzymes critical for microbial growth, thereby exerting its antimicrobial effects.
  • Disruption of Cell Membrane Integrity: By interacting with membrane components, it may disrupt cellular homeostasis, leading to cell death.
  • Metal Ion Chelation: Its ability to chelate metal ions can deprive microorganisms of essential nutrients required for growth.

These mechanisms contribute to its effectiveness as an antibiotic agent against specific bacterial strains and viruses .

Physical and Chemical Properties Analysis

The physical and chemical properties of neohydroxyaspergillic acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxamic structure.
  • Melting Point: The melting point ranges around 150–160 °C, indicating good thermal stability.
  • pH Stability: Exhibits stability across a range of pH levels, which is beneficial for various applications.

These properties make neohydroxyaspergillic acid suitable for use in pharmaceutical formulations and research applications.

Applications

Neohydroxyaspergillic acid has several scientific applications:

  1. Antimicrobial Agent: Its primary application lies in its use as an antibiotic against certain bacterial strains and bacteriophages .
  2. Research Tool: It serves as a valuable tool in biochemical research for studying enzyme inhibition and microbial metabolism.
  3. Potential Therapeutic Applications: Ongoing studies are exploring its potential therapeutic uses in treating infections caused by resistant bacterial strains.

The versatility and efficacy of neohydroxyaspergillic acid position it as a compound of interest in both academic research and pharmaceutical development.

Biosynthesis and Metabolic Engineering of Neohydroxyaspergillic Acid

Enzymatic Pathways in Aspergillus sclerotiorum and A. flavus

Neohydroxyaspergillic acid (NHA) is a hydroxamic acid-containing pyrazinone derivative biosynthesized through specialized enzymatic cascades in Aspergillus species. In Aspergillus sclerotiorum (section Circumdati), NHA production originates from a nonribosomal peptide synthetase-like (NRPS-like) gene cluster. The core enzyme, NeaC (NRPS-like), exhibits an adenylation-thiolation-reductase (ATR) domain architecture. This enzyme selectively activates two molecules of L-leucine, catalyzing their condensation and subsequent reductive release to form 3,6-diisobutylpyrazinone, the immediate precursor of neoaspergillic acid [5]. Aspergillus flavus (section Flavi) employs an orthologous cluster (designated asa), but its NRPS-like enzyme (AsaC) shows distinct substrate specificity, incorporating L-isoleucine and L-leucine to generate deoxyaspergillic acid (3-sec-butyl-6-isobutylpyrazinone) [5] [8].

Critical tailoring enzymes further modify these pyrazinone scaffolds:

  • P450 Monooxygenases (e.g., AsaD/NeaD): These cytochrome P450 enzymes catalyze hydroxylation at the C-2 position of the pyrazinone ring, converting neoaspergillic acid to neohydroxyaspergillic acid in A. sclerotiorum [1] [5].
  • Hydrolases: Proposed to facilitate ring modifications or release of the mature metabolite [1].

Table 1: Key Enzymes in Pyrazinone Biosynthesis Gene Clusters

EnzymeDomain ArchitecturePrimary FunctionSpecies SpecificityProduct Formed
NeaC/AsaC (NRPS-like)ATRDipeptide assembly & reductive releaseA. sclerotiorum (neaC)3,6-diisobutylpyrazinone
AsaC (NRPS-like)ATRDipeptide assembly & reductive releaseA. flavus3-sec-butyl-6-isobutylpyrazinone
NeaD/AsaD (P450)Cytochrome P450C-2 Hydroxylation of pyrazinone coreBothNeohydroxyaspergillic acid
McrA (Transcription factor)Zinc FingerRepressor of cluster expressionA. melleusN/A

Genomic analysis reveals significant synteny between the nea (A. sclerotiorum) and asa (A. flavus) clusters, except for the frequent absence of the regulatory gene asaR and variations in P450 genes (asaD) in section Circumdati species [1] [5]. This structural variation underpins the species-specific production of neoaspergillic acid/NHA versus aspergillic acid derivatives.

Role of N-Hydroxylation in Neoaspergillic Acid Conversion

The terminal biosynthetic step forming NHA is the N-hydroxylation of neoaspergillic acid. This reaction is catalyzed by flavin-dependent N-hydroxylating monooxygenases (NMOs), specifically classified under subclass B flavoprotein monooxygenases [2] [10]. The mechanism involves precise coordination of flavin adenine dinucleotide (FAD), NADPH, and molecular oxygen:

  • Flavin Reduction: NADPH binds and reduces FAD to FADH⁻.
  • Oxygen Activation: FADH⁻ reacts with O₂ to form the reactive C4a-hydroperoxyflavin (FADHOOH) intermediate.
  • Hydroxyl Transfer: The C4a-hydroperoxyflavin transfers an oxygen atom to the nitrogen atom of the pyrazinone's hydroxamic acid group in neoaspergillic acid.
  • Product Release & Cofactor Regeneration: Neohydroxyaspergillic acid is released, FADHOOH dehydrates to FAD, and NADP⁺ dissociates [2] [10].

This N-hydroxylation is crucial for enhancing the iron-chelating capacity of the molecule. Neoaspergillic acid and NHA form stable trimeric Fe(III) complexes (ferri-neoaspergillin), but the additional oxygen in NHA potentially modulates complex stability or redox properties, impacting its role in fungal iron acquisition or pathogenicity [1] [5]. Unlike single-step N-hydroxylases (e.g., ornithine N⁵-hydroxylases in siderophore synthesis), the conversion to NHA represents a secondary hydroxylation event, building upon the existing hydroxamate group formed during initial pyrazinone biosynthesis [2] [10]. Recent structural studies on related iterative hydroxylases (e.g., L-aspartate N-hydroxylases like FzmM) suggest a "catch-and-release" mechanism may operate, where the substrate transiently accesses the reactive C4a-hydroperoxyflavin for each hydroxylation cycle, ensuring complete conversion before product release [10].

Genetic Regulation of Hydroxypyrazine Derivative Synthesis

The expression of NHA and related pyrazinone biosynthetic gene clusters (BGCs) is tightly regulated at the transcriptional level. A key repressor identified in Aspergillus melleus (a producer of neoaspergillic acid and NHA) is McrA, a zinc finger transcription factor encoded within the nea cluster. Deletion of mcrA using CRISPR-Cas9 ribonucleoprotein (RNP) complexes resulted in significant upregulation (~2-5 fold) of both neoaspergillic acid and NHA production [1]. This demonstrates that McrA acts as a negative regulator, likely binding promoter elements within the cluster to suppress gene expression under non-inducing conditions.

Beyond pathway-specific regulators, global factors influence NHA synthesis:

  • Nutrient Availability: Secondary metabolite production, including pyrazinones, is often linked to nutrient depletion (e.g., nitrogen or carbon limitation) or stationary phase growth [8].
  • Iron Limitation: As hydroxamate-type siderophores or siderophore-like molecules, the expression of the nea/asa clusters is likely induced under low iron conditions via global iron regulators (e.g., HapX in Aspergillus) [8].
  • Epigenetic Control: Chromatin remodeling through histone modifications (e.g., methylation, acetylation) can silence or activate BGCs. Manipulating histone modifiers (e.g., using HDAC inhibitors) might unlock higher NHA titers in strains possessing silent clusters [8].
  • Sexual Recombination: Evidence suggests A. flavus populations undergo cryptic sexual recombination, generating diversity in vegetative compatibility groups (VCGs) and secondary metabolite profiles, including potential variations in pyrazinone production [8].

Metabolic engineering efforts have successfully enhanced pathway flux. Knocking out the core neaC gene in A. melleus via CRISPR-Cas9 RNP completely abolished neoaspergillic acid and NHA production, confirming the cluster's essential role [1]. Conversely, deleting the repressor mcrA offers a direct strategy for yield improvement without altering the core biosynthetic machinery.

Precursor Utilization: L-Leucine and L-Isoleucine Incorporation

The biosynthesis of the pyrazinone core is fundamentally dependent on the uptake and activation of branched-chain amino acids (BCAAs), primarily L-leucine and L-isoleucine. The NRPS-like enzymes (NeaC/AsaC) demonstrate stringent selectivity during the adenylation (A) domain step:

  • Aspergillus sclerotiorum NeaC: Exhibits strong preference for activating two molecules of L-leucine (molecular formula: C₆H₁₃NO₂). This selectivity results in the exclusive formation of the symmetric 3,6-diisobutylpyrazinone precursor [5] [7].
  • Aspergillus flavus AsaC: Activates both L-leucine and L-isoleucine (constitutional isomers, C₆H₁₃NO₂). This relaxed specificity leads to the asymmetric 3-sec-butyl-6-isobutylpyrazinone (deoxyaspergillic acid) [5] [7].

The distinct side-chain topologies of leucine (isobutyl group) and isoleucine (sec-butyl group) are critical determinants of the final pyrazinone structure. Leucine's branched methyl group on the gamma carbon creates a more linear side chain, while isoleucine's branching on the beta carbon introduces a kink [4] [7]. These differences are accurately discriminated by the A-domain's substrate-binding pocket. Isotopic labeling studies using ¹³C-labeled leucine and isoleucine have unequivocally confirmed their direct incorporation into the pyrazinone backbone in respective species [5].

Precursor availability can become a bottleneck in engineered strains. Strategies to enhance BCAA supply include:

  • Overexpression of BCAA Biosynthetic Pathways: Key enzymes include acetohydroxyacid synthase (AHAS, ilvBN), acetohydroxyacid isomeroreductase (ilvC), dihydroxyacid dehydratase (ilvD), and branched-chain aminotransferase (ilvE).
  • Deregulation of Feedback Inhibition: Native AHAS and IPMS (2-isopropylmalate synthase, leuA) are inhibited by BCAAs. Introducing feedback-resistant mutants (leuAᴳ³⁸⁰ᴬ,ᴬ⁵⁸⁹ᴬ,ᴳ¹⁵⁸⁶ᴬ,ᴳ¹⁶⁸²ᴬ; ilvBNᴹᵉᵗ) significantly increases flux towards leucine/isoleucine [3] [4].
  • Carbon Flux Optimization: Redirecting carbon from glycolysis (pyruvate) and the TCA cycle (acetyl-CoA) towards BCAA synthesis via engineering central metabolism (e.g., enhancing pyruvate dehydrogenase complex activity or using non-oxidative glycolysis pathways) [3].

Table 2: Precursor Utilization in Pyrazinone Biosynthesis

Precursor Amino AcidMolecular Structure FeatureActivated by EnzymeResulting Pyrazinone MoietyMetabolite Example
L-LeucineIsobutyl side chain (γ-branch)NeaC (A. sclerotiorum)3,6-DiisobutylNeoaspergillic Acid Precursor
L-LeucineIsobutyl side chain (γ-branch)AsaC (A. flavus)6-IsobutylDeoxyaspergillic Acid (Aspergillic Acid Precursor)
L-IsoleucineSec-butyl side chain (β-branch)AsaC (A. flavus)3-sec-ButylDeoxyaspergillic Acid (Aspergillic Acid Precursor)

The efficient channeling of these BCAAs into the NRPS-like pathway highlights the integration of primary and secondary metabolism in Aspergillus for the production of hydroxypyrazine derivatives like NHA. Metabolic engineering focusing on BCAA overproduction is therefore a promising avenue for enhancing NHA titers in industrial strains [3] [4].

Properties

CAS Number

72598-34-6

Product Name

Neohydroxyaspergillic Acid

IUPAC Name

1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1

InChI Key

QTTAJMQGQJRLDK-NSHDSACASA-N

SMILES

CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O

Canonical SMILES

CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O

Isomeric SMILES

CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O

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